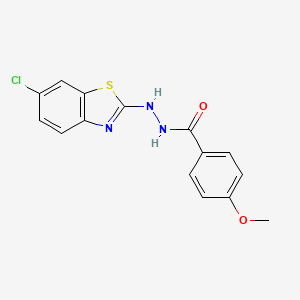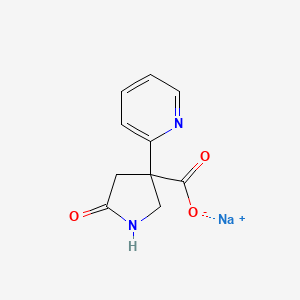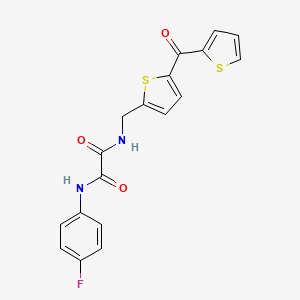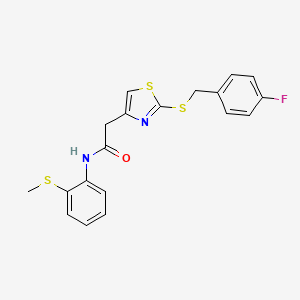
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl)acetic acid” is a chemical compound with the CAS number 914206-08-9 . It has a molecular weight of 283.34 and a molecular formula of C12H10FNO2S2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This is attached to an acetic acid moiety and a fluorobenzyl group via a sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.34 and a molecular formula of C12H10FNO2S2 . Other physical and chemical properties such as boiling point and storage conditions were not specified in the sources I found .Scientific Research Applications
Antitumor Activity
- Compounds related to the queried chemical structure have been synthesized and evaluated for their potential antitumor activity. For instance, derivatives bearing different heterocyclic ring systems have been screened against various human tumor cell lines, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, N-benzyl substituted acetamide derivatives have been studied for their Src kinase inhibitory and anticancer activities, with certain derivatives displaying significant inhibition in cell proliferation of various carcinoma cells (Fallah-Tafti et al., 2011).
Antibacterial Evaluation
- The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has led to compounds with promising antibacterial activities against several bacteria strains. Notably, one derivative outperformed traditional antibacterial agents in efficacy, demonstrating the potential of such compounds in antibacterial treatment (Lu, Zhou, Wang, & Jin, 2020).
Antioxidant Activity
- A study on the antioxidant activity of benzothiazole derivatives in the initial phase of acetaminophen toxicity revealed that these compounds could inactivate reactive chemical species through their antioxidant properties. This suggests a potential application in mitigating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).
Local Anesthetic Activities
- Research into 2-aminothiazole and 2-aminothiadiazole derivatives has shown that certain synthesized compounds possess local anesthetic activity. This highlights a potential application in developing new local anesthetics with possibly improved profiles compared to existing drugs (Badiger et al., 2012).
Antipsychotic Agents
- The synthesis and pharmacological evaluation of novel compounds with potential antipsychotic properties have been conducted. These efforts aim to develop new treatments for psychiatric disorders that do not interact with dopamine receptors, which is a common mechanism of action for many current antipsychotics (Wise et al., 1987).
properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS3/c1-24-17-5-3-2-4-16(17)22-18(23)10-15-12-26-19(21-15)25-11-13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVMWMXCTFYFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate](/img/structure/B2750943.png)
![N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B2750946.png)
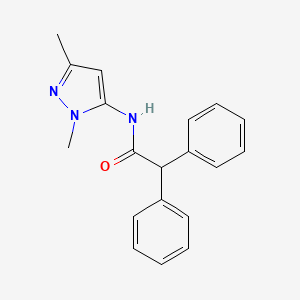
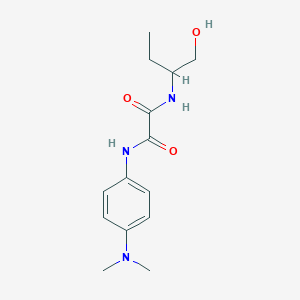
![Methyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B2750951.png)

![1-(2-Methoxyethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2750956.png)
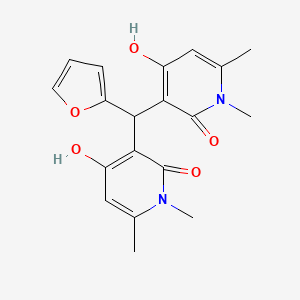
![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2750961.png)
![3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2750962.png)
